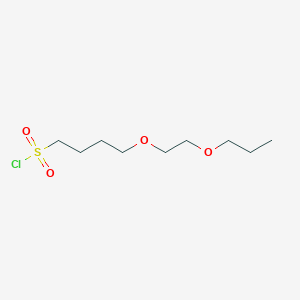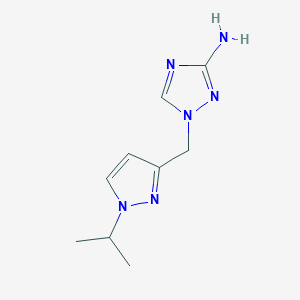
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of both pyrazole and triazole rings, which are known for their diverse biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using isopropyl halide to introduce the isopropyl group at the 1-position.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Coupling: Finally, the pyrazole and triazole rings are coupled together using a suitable linker, such as a methylene bridge, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Substituted derivatives with new functional groups.
科学的研究の応用
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
Similar Compounds
- 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- (1-Isopropyl-1H-pyrazol-3-yl)acetic acid
- (1-Isopropyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine
Uniqueness
1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C9H14N6 |
|---|---|
分子量 |
206.25 g/mol |
IUPAC名 |
1-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N6/c1-7(2)15-4-3-8(12-15)5-14-6-11-9(10)13-14/h3-4,6-7H,5H2,1-2H3,(H2,10,13) |
InChIキー |
HELJUSZYXUBBFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC(=N1)CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


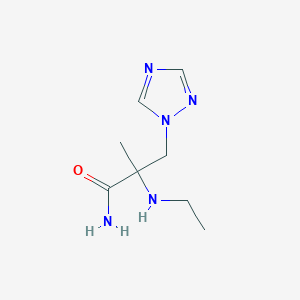
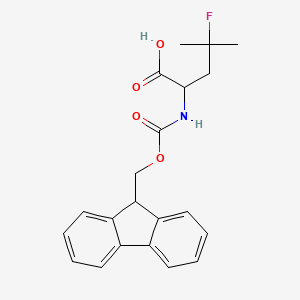
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)
![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
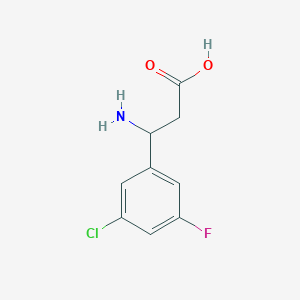
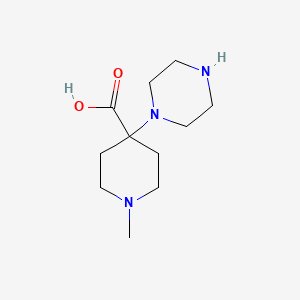
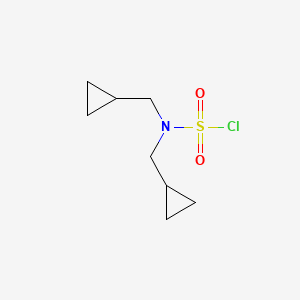
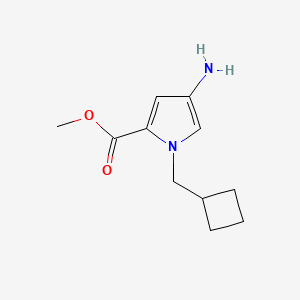
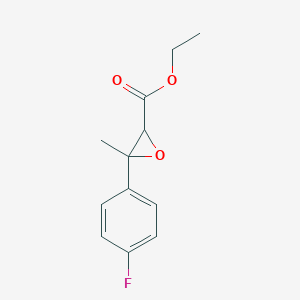
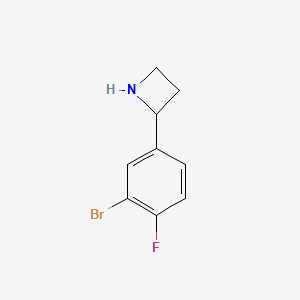
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
